3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Description
This compound is a derivative of thieno[2,3-b]pyridine, which is a heterocyclic compound . The presence of the trifluoromethyl group and the fluorophenyl group suggests that this compound could have interesting chemical and physical properties .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through reactions involving trifluoromethyl amines . The synthesis could involve a series of steps including nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the thieno[2,3-b]pyridine core, with the amino, fluorophenyl, and trifluoromethyl groups attached at the 3, 4, and 6 positions respectively .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group . The presence of these groups could make the compound a participant in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4N3OS/c16-7-3-1-6(2-4-7)8-5-9(15(17,18)19)22-14-10(8)11(20)12(24-14)13(21)23/h1-5H,20H2,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKACFQQIHCHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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